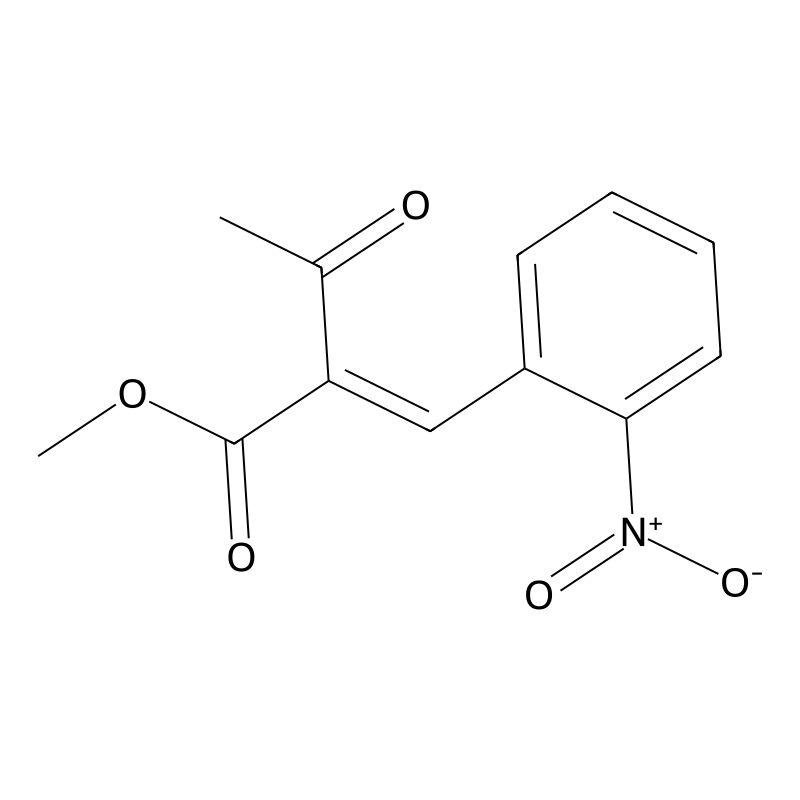Methyl 2-(2-nitrobenzylidene)acetoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
Potential Applications:
While the specific applications of Methyl 2-(2-nitrobenzylidene)acetoacetate are not extensively documented, its structural features suggest potential research avenues in various fields:
- Organic Synthesis: The presence of the reactive carbonyl groups (C=O) makes it a potential intermediate in the synthesis of more complex organic molecules. Its nitro group (-NO₂) can act as a leaving group in certain reactions, allowing further modification. [, ]
- Material Science: The aromatic ring and nitro group can contribute to interesting electronic and optical properties, making it a candidate for exploration in the development of new materials with specific functionalities. However, further research is needed to explore its potential in this area. []
- Medicinal Chemistry: The nitro group and the β-diketo moiety (C-C-C=O-C=O) are commonly found in various bioactive molecules. However, there is no documented research specifically exploring the potential biological activity of Methyl 2-(2-nitrobenzylidene)acetoacetate. Further studies are required to investigate its potential as a lead compound for drug discovery. []
Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound characterized by its unique structure, which includes a nitro group attached to a benzylidene moiety. Its molecular formula is , and it has a molecular weight of approximately 249.22 g/mol. This compound appears as a yellow solid and is soluble in organic solvents such as chloroform and dichloromethane, making it useful in various chemical applications .
- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
- Reduction: This compound can be reduced to form corresponding amines or other reduced products.
- Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
- Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex molecules .
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various nucleophiles.
The synthesis of methyl 2-(2-nitrobenzylidene)acetoacetate typically involves the condensation reaction between methyl acetoacetate and 2-nitrobenzaldehyde. The general procedure includes:
- Mixing 2-nitrobenzaldehyde with methyl acetoacetate.
- Adding a base catalyst such as sodium hydroxide or potassium hydroxide.
- Heating the mixture at reflux for several hours.
- Cooling the reaction mixture and extracting the product using a suitable solvent.
- Purifying the product through recrystallization or column chromatography .
This method can be scaled up for industrial production using continuous flow reactors for enhanced efficiency.
Methyl 2-(2-nitrobenzylidene)acetoacetate has diverse applications, including:
- Chemistry: Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Biology: Useful in studying enzyme-catalyzed reactions and probing biological pathways.
- Medicine: Employed in synthesizing drugs targeting cardiovascular diseases and cancer.
- Industry: Utilized in producing dyes, pigments, and other industrial chemicals .
Research into the interactions of methyl 2-(2-nitrobenzylidene)acetoacetate with biological systems is ongoing. Its unique structural features allow it to interact with various enzymes and receptors, potentially influencing biochemical pathways. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.
Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with several similar compounds, including:
- Methyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group at the 3-position; exhibits comparable chemical reactivity but may differ in biological activity.
- Methyl 2-(4-nitrobenzylidene)acetoacetate: Contains the nitro group at the 4-position; also shares similar reactivity patterns.
The uniqueness of methyl 2-(2-nitrobenzylidene)acetoacetate lies in its specific structural configuration, influencing its reactivity and interactions with biological targets .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








